4-benzoyl-1-(2-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
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Overview
Description
4-benzoyl-1-(2-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a synthetic organic compound belonging to the quinoxalinone family. This compound is characterized by its complex structure, which includes a benzoyl group, a chlorobenzyl group, and a methyl group attached to a dihydroquinoxalinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-1-(2-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoxalinone Core: The initial step involves the condensation of an o-phenylenediamine derivative with a suitable diketone to form the quinoxalinone core.
Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group is attached via a nucleophilic substitution reaction, where the quinoxalinone core reacts with 2-chlorobenzyl chloride in the presence of a base like potassium carbonate.
Methylation: The final step involves the methylation of the quinoxalinone core using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-1-(2-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The chlorobenzyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce a wide range of functionalized quinoxalinone compounds.
Scientific Research Applications
4-benzoyl-1-(2-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-benzoyl-1-(2-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler analog without the benzoyl, chlorobenzyl, and methyl groups.
Benzoylquinoxaline: Contains the benzoyl group but lacks the chlorobenzyl and methyl groups.
Chlorobenzylquinoxaline: Contains the chlorobenzyl group but lacks the benzoyl and methyl groups.
Uniqueness
4-benzoyl-1-(2-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-benzoyl-1-[(2-chlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2/c1-16-22(27)25(15-18-11-5-6-12-19(18)24)20-13-7-8-14-21(20)26(16)23(28)17-9-3-2-4-10-17/h2-14,16H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZTWWLMJLZSEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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